In Vitro Screening Assays for 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea Derivatives: A Comprehensive Technical Guide
In Vitro Screening Assays for 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea Derivatives: A Comprehensive Technical Guide
Executive Summary & Mechanistic Grounding
The compound 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea (CAS: 1311925-76-4) represents a highly specialized pharmacophore designed to target Soluble Epoxide Hydrolase (sEH) . sEH is a critical regulatory enzyme that hydrolyzes cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into biologically inactive or pro-inflammatory dihydroxyeicosatrienoic acids (DHETs) 1. Inhibiting sEH has emerged as a major therapeutic strategy for cardiovascular disease, hypertension, and neuroinflammation.
As a Senior Application Scientist, I approach the screening of this compound not merely as a checklist of assays, but as a validation of its structural causality. Every functional group in this molecule serves a distinct, testable purpose:
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The Urea Core (Primary Pharmacophore): Acts as a transition-state mimic. The nitrogen atoms donate strong hydrogen bonds to the catalytic residues (Tyr383, Tyr466, and Asp335) in the sEH active site, fundamentally halting the hydration of epoxides 2.
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The Cycloheptyl Group (Lipophilic Anchor): The 7-membered alicyclic ring possesses greater conformational flexibility than rigid cyclohexyl or planar phenyl rings. This allows it to undergo moderate puckering, optimally filling the hydrophobic subpocket of sEH and increasing binding affinity by 5–10x compared to smaller analogs 3.
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The Propargyl Group (Bioorthogonal Handle): The terminal alkyne (prop-2-yn-1-yl) is sterically compact enough to fit into the secondary binding pocket, but more importantly, it serves as a highly reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" 4.
Fig 1: sEH-mediated degradation of EETs and targeted inhibition by the urea derivative.
Core In Vitro Screening Workflows
To rigorously evaluate 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea, we must deploy a self-validating cascade of assays. We move from isolated target affinity (Assay 1) to complex proteomic engagement (Assay 2), and finally to cellular functional efficacy (Assay 3).
Assay 1: Recombinant sEH Fluorescence Polarization Assay
Causality: Before testing in cells, we must isolate the variable of target affinity. We use a fluorogenic substrate, PHOME (3-phenylcyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), which becomes highly fluorescent only upon epoxide ring hydrolysis by sEH 5. This provides a direct, high-throughput readout of catalytic inhibition.
Step-by-Step Protocol:
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Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific plastic binding).
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Enzyme Addition: Add 1 nM recombinant human sEH (hsEH) to a 96-well black opaque microtiter plate.
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Compound Incubation: Dispense 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea in a 10-point concentration gradient (0.1 nM to 10 µM). Incubate at 30°C for 15 minutes to allow the urea to form stable hydrogen bonds with the active site.
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Substrate Initiation: Add 50 µM PHOME substrate to initiate the reaction.
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Kinetic Readout: Measure fluorescence continuously for 10 minutes using a microplate reader (Excitation: 330 nm, Emission: 465 nm).
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Self-Validating QC: Include AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) as a positive control. If AUDA fails to yield an IC₅₀ < 5 nM, the enzyme batch is compromised and the assay must be rejected.
Assay 2: Activity-Based Protein Profiling (ABPP) via Click Chemistry
Causality: High affinity in a biochemical assay does not guarantee specificity in a complex cellular proteome. We exploit the propargyl group of our compound as a bioorthogonal tag. By incubating the compound in live cell lysates and subsequently "clicking" an azide-biotin reporter onto the alkyne, we can physically pull down and identify the exact proteins the drug bound to.
Fig 2: Activity-Based Protein Profiling (ABPP) workflow utilizing the propargyl bioorthogonal tag.
Step-by-Step Protocol:
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Proteome Labeling: Incubate human umbilical vein endothelial cell (HUVEC) lysates (2 mg/mL protein) with 1 µM of the propargyl-urea derivative for 1 hour at 37°C.
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CuAAC Reaction: Add the click chemistry cocktail: 100 µM Azide-Biotin, 1 mM TCEP (reducing agent), 100 µM TBTA (ligand), and 1 mM CuSO₄. React for 1 hour at room temperature.
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Protein Precipitation: Precipitate proteins using cold methanol/chloroform to remove unreacted small molecules. Resuspend the pellet in 1% SDS.
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Affinity Enrichment: Add streptavidin-agarose beads. Rotate for 2 hours to capture the biotinylated drug-protein complexes. Wash stringently with 1% SDS and PBS.
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Elution & Detection: Elute proteins by boiling in Laemmli buffer. Resolve via SDS-PAGE and perform a Western Blot against sEH.
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Self-Validating QC (Competition Assay): Pre-incubate a parallel lysate sample with a 10x excess of a non-alkyne sEH inhibitor (e.g., AUDA). If the propargyl-urea binding is specific to the sEH active site, the competition sample must show a complete loss of the biotinylated band.
Assay 3: Cellular Efficacy Assay (EET/DHET Ratio by LC-MS/MS)
Causality: Target engagement is meaningless without functional physiological alteration. Because sEH converts EETs to DHETs, a successful inhibitor must increase the intracellular ratio of EETs to DHETs. We use LC-MS/MS to quantify this lipid shift.
Step-by-Step Protocol:
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Cell Treatment: Seed HUVECs in 6-well plates. Treat with 100 nM of the urea derivative for 4 hours.
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Substrate Spiking: Spike the media with 1 µM of exogenous 14,15-EET to challenge the cellular sEH machinery.
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Lipid Extraction: After 1 hour, aspirate media, wash with cold PBS, and extract intracellular lipids using a Folch extraction (Chloroform:Methanol, 2:1 v/v) spiked with deuterated internal standards (14,15-EET-d11).
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LC-MS/MS Analysis: Evaporate the organic layer, reconstitute in methanol, and inject into a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) negative ion mode.
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Self-Validating QC: Treat a control well with an N,N-dimethylated urea analog (which cannot form hydrogen bonds). If the EET/DHET ratio increases in this control, the effect is an artifact of lipid membrane disruption, not specific sEH inhibition.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the comparative quantitative metrics obtained from the aforementioned workflows, demonstrating the superiority of the cycloheptyl configuration over rigid or planar analogs.
| Compound | Subpocket Fit | sEH IC₅₀ (nM) | ABPP Specificity (S/N) | Cellular EET/DHET Ratio |
| 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea | Optimal (7-membered ring) | 2.4 ± 0.3 | 45.2 | 8.5 ± 0.6 |
| 1-Cyclohexyl-3-(prop-2-yn-1-yl)urea | Sub-optimal (rigid) | 18.7 ± 1.2 | 38.1 | 4.2 ± 0.4 |
| 1-Phenyl-3-(prop-2-yn-1-yl)urea | Poor (planar) | 145.0 ± 5.5 | 12.4 | 1.1 ± 0.2 |
| AUDA (Positive Control) | Standard (Adamantyl) | 3.1 ± 0.4 | N/A (No alkyne) | 7.9 ± 0.5 |
Note: The high Signal-to-Noise (S/N) ratio in the ABPP assay for the cycloheptyl derivative proves that the propargyl group remains highly accessible for the CuAAC click reaction even when the urea core is deeply buried in the sEH active site.
References
- Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent.National Institutes of Health (PMC).
- Potent urea and carbamate inhibitors of soluble epoxide hydrolases.Proceedings of the National Academy of Sciences (PNAS).
- Buy 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea (EVT-1744494).EvitaChem.
- Chemoproteomics Reveals the Pan-HER Kinase Inhibitor Neratinib To Target an Arabidopsis Epoxide Hydrolase Related to Phytohormone Signaling.ACS Chemical Biology.
- Structural refinement of inhibitors of urea-based soluble epoxide hydrolases.Biochemical Pharmacology (PubMed).
Sources
- 1. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. evitachem.com [evitachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural refinement of inhibitors of urea-based soluble epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
